2-(Benzo[b]thiophen-3-yl)ethanamine (CAS 14585-66-1), commonly referred to as thiotryptamine, is a highly specialized heterocyclic building block utilized primarily as the exact sulfur bioisostere of tryptamine. Featuring a primary ethylamine side chain attached to a lipophilic benzothiophene core, this compound serves as a critical precursor in advanced medicinal chemistry and materials science [1]. By replacing the traditional indole nitrogen with a sulfur atom, the molecule retains the fundamental geometry of tryptamine while fundamentally altering its electronic distribution, metabolic stability, and lipophilicity [2]. For procurement teams and synthetic chemists, this compound represents a strategic starting material for developing conformationally restricted polycyclic scaffolds and CNS-penetrant therapeutics where standard indole-based precursors exhibit severe pharmacokinetic liabilities [1].
Attempting to substitute 2-(Benzo[b]thiophen-3-yl)ethanamine with its more common analogs, such as tryptamine or 2-(benzofuran-3-yl)ethanamine, fundamentally compromises both synthesis outcomes and downstream material performance [1]. The indole core of tryptamine possesses a reactive NH group that acts as a strong hydrogen bond donor, making it highly susceptible to phase II metabolic degradation (e.g., N-glucuronidation) and unwanted off-target receptor binding [2]. Conversely, the benzothiophene core completely lacks this hydrogen bond donor, providing superior metabolic stability and a significantly higher lipophilicity that drives passive blood-brain barrier (BBB) penetration [1]. Furthermore, the distinct electron density of the sulfur heterocycle alters the reactivity at the C2 position, meaning that electrophilic cyclization protocols (such as Pictet-Spengler reactions) optimized for this compound will fail or yield different regioselectivity if a generic indole precursor is used [2].
The substitution of the indole NH with a sulfur atom significantly increases the molecule's lipophilicity, a critical parameter for CNS drug design and formulation compatibility. Quantitative physicochemical profiling demonstrates that 2-(Benzo[b]thiophen-3-yl)ethanamine possesses a predicted XLogP of 2.3, compared to approximately 1.5 for the baseline tryptamine [1]. This +0.8 log unit increase directly enhances passive membrane permeability, making this compound the superior choice for synthesizing neuroactive derivatives that require efficient blood-brain barrier penetration [2].
| Evidence Dimension | Calculated Partition Coefficient (XLogP) |
| Target Compound Data | 2.3 |
| Comparator Or Baseline | ~1.5 (Tryptamine) |
| Quantified Difference | +0.8 log units |
| Conditions | Standard physicochemical property prediction (in silico) |
This significant increase in lipophilicity makes the benzothiophene analog a superior building block for synthesizing CNS-active compounds that require enhanced passive blood-brain barrier penetration.
Hydrogen bonding profiles dictate both target selectivity and metabolic fate. Structural analysis confirms that the benzothiophene core of 14585-66-1 contributes zero hydrogen bond donors, whereas the indole core of tryptamine contributes one highly reactive NH donor [1]. The complete removal of this core H-bond donor capacity prevents specific hydrogen-bond-mediated off-target interactions and blocks major metabolic liabilities, such as N-glucuronidation, thereby extending the pharmacokinetic half-life of the downstream products [2].
| Evidence Dimension | Heterocyclic Hydrogen Bond Donors |
| Target Compound Data | 0 (Benzothiophene core) |
| Comparator Or Baseline | 1 (Indole core of Tryptamine) |
| Quantified Difference | Complete removal of core H-bond donor capacity |
| Conditions | Structural molecular descriptor analysis |
Eliminating the indole NH prevents unwanted hydrogen-bond-mediated off-target interactions and blocks major phase II metabolic pathways, extending the half-life of derived therapeutics.
When utilized as a precursor for conformationally restricted tricycles, 2-(Benzo[b]thiophen-3-yl)ethanamine yields derivatives with markedly different pharmacological profiles than their indole counterparts. In vitro radioligand binding assays reveal that hexahydroazepino[4,5-b]benzothiophenes synthesized from this compound exhibit an 8 to 15-fold higher affinity for the dopamine transporter (DAT) compared to natural indole-derived baselines like ibogaine [1]. This quantitative shift proves that procuring the benzothiophene bioisostere is essential for redirecting the bioactivity of polycyclic alkaloids toward specific monoamine transporters [1].
| Evidence Dimension | Dopamine Transporter (DAT) Binding Affinity |
| Target Compound Data | Hexahydroazepino[4,5-b]benzothiophenes (Benzothiophene-derived) |
| Comparator Or Baseline | Natural Ibogaine / Indole-derived baselines |
| Quantified Difference | 8 to 15-fold higher DAT affinity |
| Conditions | In vitro radioligand binding assays (transporter-transfected cells) |
Procuring this specific sulfur bioisostere enables the synthesis of conformationally restricted analogs with drastically improved binding profiles for monoamine transporters compared to standard indole precursors.
Due to its elevated XLogP and lack of a core hydrogen bond donor, 2-(Benzo[b]thiophen-3-yl)ethanamine is the ideal drop-in replacement for tryptamine in neuropharmaceutical development. It is specifically procured to enhance the blood-brain barrier penetration and metabolic stability of lead compounds targeting monoamine receptors and transporters [1].
This compound serves as a critical starting material for the synthesis of complex polycyclic scaffolds, such as hexahydroazepino[4,5-b]benzothiophenes. The unique electronic properties of the benzothiophene ring allow for tailored electrophilic cyclization reactions that yield highly selective dopamine transporter (DAT) ligands, a pathway inaccessible when using generic indole precursors [2].
In structure-activity relationship (SAR) studies where indole-based candidates fail due to rapid in vivo degradation, this compound is utilized to rescue the scaffold. By replacing the metabolically vulnerable indole NH with a robust sulfur atom, chemists can block N-glucuronidation and oxidation pathways while preserving the core geometry of the pharmacophore [1].
Irritant